3-methoxy-1-methyl-5-nitropyridin-2(1H)-one
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Overview
Description
3-methoxy-1-methyl-5-nitropyridin-2(1H)-one is a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-5-nitropyridin-2(1H)-one typically involves the nitration of a pyridine derivative followed by methylation and methoxylation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale nitration and methylation processes, with careful control of reaction parameters to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and methyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction might yield 3-methoxy-1-methyl-5-aminopyridin-2(1H)-one.
Scientific Research Applications
3-methoxy-1-methyl-5-nitropyridin-2(1H)-one may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action for 3-methoxy-1-methyl-5-nitropyridin-2(1H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting molecular pathways. The nitro group could play a role in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-1-methyl-5-nitropyridine
- 3-methoxy-1-methyl-4-nitropyridin-2(1H)-one
Uniqueness
3-methoxy-1-methyl-5-nitropyridin-2(1H)-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness can make it valuable for specific applications where other compounds might not be as effective.
Properties
Molecular Formula |
C7H8N2O4 |
---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
3-methoxy-1-methyl-5-nitropyridin-2-one |
InChI |
InChI=1S/C7H8N2O4/c1-8-4-5(9(11)12)3-6(13-2)7(8)10/h3-4H,1-2H3 |
InChI Key |
WIZDLGFUVBYZLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C(C1=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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